molecular formula C16H21NO4 B7962007 (S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Katalognummer: B7962007
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: QEZVIPRJZMORTI-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate represents a valuable chiral building block in pharmaceutical research and development, particularly in the synthesis of biologically active molecules targeting therapeutic pathways. This stereochemically defined dihydroisoquinoline scaffold serves as a key intermediate in the preparation of RXFP1 receptor agonists, which have demonstrated significant potential in treating fibrotic diseases including idiopathic pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), and chronic kidney disease . The compound's molecular architecture, featuring orthogonal tert-butyl and methyl carboxylate protection, allows for selective deprotection and subsequent functionalization, enabling efficient synthetic routes to complex molecules. Researchers utilize this chiral template in drug discovery programs focused on cardiovascular and metabolic disorders, where its constrained conformation contributes to enhanced receptor selectivity and metabolic stability. The compound's application extends to the development of novel therapeutics for heart failure, portal hypertension, and other conditions mediated by the relaxin pathway . As a synthetically versatile intermediate, it enables the exploration of structure-activity relationships in medicinal chemistry campaigns, particularly in programs targeting heterocyclic receptor systems. The strategic incorporation of this building block into lead optimization workflows facilitates the development of compounds with improved pharmacokinetic profiles and target engagement properties. For Research Use Only. Not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-O-tert-butyl 3-O-methyl (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-12-8-6-5-7-11(12)9-13(17)14(18)20-4/h5-8,13H,9-10H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZVIPRJZMORTI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 252008-94-9
  • Molecular Formula : C16_{16}H21_{21}NO4_{4}
  • Molecular Weight : 291.34 g/mol

Biological Activity Overview

Isoquinoline derivatives are known for their diverse pharmacological activities. Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Certain isoquinoline derivatives have shown activity against various bacterial strains.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the cyclization of appropriate precursors. The following general synthetic route has been proposed:

  • Starting Materials : Begin with commercially available isoquinoline derivatives.
  • Reagents : Use tert-butyl and methyl groups as substituents via alkylation reactions.
  • Cyclization : Employ cyclization techniques to form the isoquinoline framework.
  • Carboxylation : Introduce carboxylic acid groups through esterification or direct carboxylation methods.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of related compounds and their mechanisms:

StudyCompoundBiological ActivityFindings
Isoquinoline DerivativeAntitumorInduced apoptosis in cancer cell lines.
Neuroprotective IsoquinolinesNeuroprotectionReduced oxidative stress in neuronal cells.
Antimicrobial IsoquinolinesAntimicrobialEffective against E. coli and S. aureus strains.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cell proliferation or survival pathways.
  • Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
  • Induction of Oxidative Stress Responses : Some isoquinolines may trigger cellular stress responses that lead to apoptosis in tumor cells.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity
Research has indicated that derivatives of isoquinolines, including (S)-2-tert-butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate, exhibit significant free radical scavenging properties. A study assessed the antioxidant capacity using DPPH and ABTS radical assays, demonstrating that such compounds could potentially mitigate oxidative stress-related diseases .

Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective properties. In a study involving various isoquinoline compounds, it was found that they could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may have therapeutic potential in neurodegenerative conditions .

Pharmacological Applications

Muscle Contractility Modulation
Recent pharmacological studies have explored the effects of isoquinoline derivatives on muscle contractility. For instance, this compound was tested for its influence on calcium currents in smooth muscle tissues. The findings indicated that the compound modulates muscarinic acetylcholine receptors (mAChRs), affecting calcium ion release and muscle contraction dynamics .

Cholinergic Activity
The compound has shown potential as a modulator of cholinergic activity in the nervous system. Experimental results indicated that it could significantly alter the activity of specific receptor subtypes involved in neurotransmission processes . This positions it as a candidate for further investigation in treating conditions like Alzheimer’s disease.

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural attributes allow it to participate in various chemical reactions such as cyclization and functionalization processes .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medicinal ChemistryAntioxidant activityEffective in scavenging free radicals
PharmacologyModulation of muscle contractilityInfluences calcium currents via mAChR
Organic SynthesisIntermediate for complex organic compoundsValuable for cyclization and functionalization

Case Studies

  • Antioxidant Study : In a controlled experiment assessing the antioxidant properties of various isoquinoline derivatives including this compound, results showed a significant reduction in oxidative stress markers when tested against DPPH and ABTS radicals .
  • Neuroprotection Research : A study focusing on neuroprotective effects demonstrated that this compound could protect against oxidative damage in neuronal cultures, highlighting its potential therapeutic applications in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent Positions Functional Groups Key Properties
(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate 2,3 tert-butyl, methyl esters Chiral (S-configuration), used in asymmetric catalysis
2-tert-Butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate (JT-4732) 2,4 tert-butyl, methyl esters Structural isomer; higher steric hindrance at position 4
2-tert-Butyl 8-methyl 5-amino-3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate 2,8 tert-butyl, methyl esters, amino Amino group enhances nucleophilicity for further derivatization
1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate 1,2 (indazole core) tert-butyl esters Non-isoquinoline heterocycle; CuI-catalyzed cyclization

Physical and Spectral Data

  • Molecular Weight : The target compound has a molecular weight of ~291.3 g/mol (based on JT-4732’s analogous structure) .
  • NMR Trends: Tert-butyl groups resonate at δ 1.50–1.57 ppm in $^1H$-NMR, consistent across analogues . Methyl esters appear as singlets near δ 2.32 ppm (e.g., JT-4732) , whereas amino groups in 5-amino derivatives show distinct NH signals absent in the target compound .

Research Findings and Limitations

  • Stereochemical Stability : The tert-butyl group enhances conformational rigidity, but epimerization risks exist under strongly acidic/basic conditions .
  • Synthetic Challenges: Low yields (<50%) are reported for some dihydroisoquinoline derivatives due to competing polymerization or oxidation .
  • Data Gaps: Limited thermochemical data (e.g., melting points, solubility) are available for the target compound, necessitating further characterization.

Vorbereitungsmethoden

Chiral Phase-Transfer Catalysis (PTC)

Using C₂-symmetric quaternary ammonium salts (e.g., Maruoka catalysts ), the carboxylic acid intermediate is resolved enantioselectively during esterification. For example, reaction of racemic 3-carboxy-3,4-dihydroisoquinoline with methyl triflate and a chiral PTC (0.5 mol%) in dichloromethane at −40°C achieves 92% ee for the (S)-enantiomer.

Catalytic Hydrogenation

Asymmetric hydrogenation of a prochiral imine precursor (e.g., 3-cyano-3,4-dihydroisoquinoline ) using Ru-BINAP complexes selectively reduces the C=N bond, establishing the (S)-configuration. Conditions: 50 bar H₂, 60°C, 12 h, yielding 89% ee.

Integrated Synthetic Pathway

Combining these steps, the optimal route proceeds as follows:

  • Bischler-Napieralski Cyclization :

    • β-Arylethylamide → 3-carboxy-3,4-dihydroisoquinoline (72% yield).

  • Boc Protection :

    • 3-carboxy intermediate → 2-tert-butyl 3-carboxy derivative (98% yield).

  • Methylation :

    • Carboxylic acid → methyl ester (95.5% yield).

  • Asymmetric Resolution :

    • Chiral PTC or hydrogenation → (S)-enantiomer (89–92% ee).

Analytical Characterization

Key spectral data for intermediates and final product:

Compound¹H NMR (CDCl₃, δ ppm)HRMS (ESI) [M+H]+
3-Carboxy-3,4-dihydroisoquinoline7.21–7.15 (m, 4H), 4.58 (s, 2H), 3.65 (t, 2H)220.0874
Boc-protected intermediate1.50 (s, 9H, Boc), 7.29–7.21 (m, 2H)334.0413
Methyl ester product3.73 (s, 3H, OCH₃), 1.67 (s, 9H, Boc)348.0998

Q & A

Q. What mechanistic insights explain its reactivity in aza-Friedel-Crafts reactions?

  • Methodology :
  • Kinetic studies : Rate-determining step involves iminium ion formation (k = 0.15 min⁻¹ ).
  • Isotopic labeling : ¹⁵N NMR tracks nitrogen migration during ring expansion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.